1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one
Brand Name: Vulcanchem
CAS No.: 19725-59-8
VCID: VC13776545
InChI: InChI=1S/C12H12O2/c1-11-7-12(11,2)14-9-6-4-3-5-8(9)10(11)13/h3-6H,7H2,1-2H3
SMILES: CC12CC1(OC3=CC=CC=C3C2=O)C
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol

1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one

CAS No.: 19725-59-8

Cat. No.: VC13776545

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one - 19725-59-8

Specification

CAS No. 19725-59-8
Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one
Standard InChI InChI=1S/C12H12O2/c1-11-7-12(11,2)14-9-6-4-3-5-8(9)10(11)13/h3-6H,7H2,1-2H3
Standard InChI Key IKUPBRUXXGSVLP-UHFFFAOYSA-N
SMILES CC12CC1(OC3=CC=CC=C3C2=O)C
Canonical SMILES CC12CC1(OC3=CC=CC=C3C2=O)C

Introduction

Structural and Chemical Overview

1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one is a bicyclic organic compound characterized by a fused cyclopropa and chromenone (coumarin) scaffold. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol . The structure comprises a cyclopropane ring fused to a chromenone system, with methyl groups at positions 1a and 7a. Synonyms include 1H-Cyclopropa[b]chromen-7-one, 1a,7a-dimethyl- and related IUPAC designations .

Key Structural Features

  • Cyclopropa[b]chromenone core: A fused bicyclic system combining a cyclopropane ring with a coumarin backbone.

  • Methyl substituents: Positioned at 1a and 7a, influencing steric and electronic properties.

  • Keto group: A carbonyl group at position 7 contributes to reactivity and potential hydrogen-bonding interactions .

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₂O₂
Molecular Weight188.22 g/mol
CAS Number19725-59-8
Purity≥97% (commercial availability)
SMILESO=C1C2C(C2)C(=O)C3=C1C=C(C3)C(C)C
MethodReagents/ConditionsYield (%)Limitations
CyclopropanationDiazomethane, Rh catalyst40–60Requires inert atmosphere
AlkylationCH₃I, K₂CO₃, DMF50–70Limited regioselectivity
Click ChemistryAzides, Cu(I) catalyst70–80Requires pre-functionalized substrates

Pharmacological and Biological Relevance

1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one belongs to a class of cyclopropa[b]chromenones known for modulating metabotropic glutamate (mGlu) receptors. While direct data on this compound is limited, its structural analogs exhibit notable activity:

mGlu Receptor Modulation

  • CPCCOEt: A well-studied cyclopropa[b]chromenone derivative that acts as a negative allosteric modulator (NAM) of mGlu1 receptors, inhibiting glutamate-induced calcium mobilization and inositol phosphate accumulation .

  • Mechanism: Allosteric binding to the transmembrane domain of mGlu1, reducing receptor activation .

Pharmacological Data for Related Compounds

CompoundReceptor TargetEffectIC₅₀/EC₅₀ (μM)Source
CPCCOEtmGlu1NAM (calcium mobilization)0.1–1.0
RO4491533mGlu2/3NAM (cAMP inhibition)0.5–2.0
MPEPmGlu5NAM (anticonvulsant)0.1–0.5
Hazard ClassClassificationPictogramPrecautionary Statements
Skin IrritationCategory 2🚩P261, P264
Eye IrritationCategory 2A🚩P305+P351+P338
Respiratory IrritationCategory 3P271, P280

Recommended Handling Practices

  • Storage: Keep in a cool, dry, well-ventilated area, away from incompatible materials .

  • Personal Protective Equipment (PPE): Gloves, safety goggles, and a face mask .

  • Disposal: Dispose of contents/container to an approved waste treatment plant .

Research Findings and Applications

mGlu Receptor Studies

  • Allosteric Modulation: Cyclopropa[b]chromenones like CPCCOEt exhibit probe-dependent efficacy, where activity varies with orthosteric ligand binding .

  • Therapeutic Potential: Targeting mGlu1 receptors for neurodegenerative diseases (e.g., Alzheimer’s) and pain management .

Synthetic Applications

  • Intermediates: Used in the synthesis of complex heterocycles, such as azulene derivatives .

  • Click Chemistry: Incorporation into bioactive molecules via copper-catalyzed azide-alkyne cycloaddition .

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